4-((2,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Structure-Activity Relationship Lipophilicity Triazole Schiff Base

4-((2,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (CAS 478256-02-9; molecular formula C₁₆H₁₂Cl₂N₄S; MW 363.3 g/mol) is a 1,2,4-triazole-3-thiol Schiff base derivative incorporating a 2,4-dichlorobenzylideneamino moiety at the N4 position and a meta-tolyl (3-methylphenyl) substituent at the C5 position of the triazole ring. The compound is commercially available at ≥95% purity from multiple suppliers.

Molecular Formula C16H12Cl2N4S
Molecular Weight 363.3 g/mol
CAS No. 478256-02-9
Cat. No. B12032210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
CAS478256-02-9
Molecular FormulaC16H12Cl2N4S
Molecular Weight363.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H12Cl2N4S/c1-10-3-2-4-11(7-10)15-20-21-16(23)22(15)19-9-12-5-6-13(17)8-14(12)18/h2-9H,1H3,(H,21,23)/b19-9+
InChIKeyOVWFLEIDMNGHHG-DJKKODMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (CAS 478256-02-9): Procurement-Relevant Structural and Pharmacophoric Profile


4-((2,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (CAS 478256-02-9; molecular formula C₁₆H₁₂Cl₂N₄S; MW 363.3 g/mol) is a 1,2,4-triazole-3-thiol Schiff base derivative incorporating a 2,4-dichlorobenzylideneamino moiety at the N4 position and a meta-tolyl (3-methylphenyl) substituent at the C5 position of the triazole ring . The compound is commercially available at ≥95% purity from multiple suppliers . It belongs to the 4-(benzylideneamino)-5-aryl-4H-1,2,4-triazole-3-thiol chemotype, a scaffold documented in patents as non-peptide, reversible inhibitors of type 2 methionine aminopeptidase (MetAP2) with potential applications in angiogenesis-related disease research [1]. The compound exhibits thiol-thione tautomerism characteristic of this class, which modulates its hydrogen-bonding capacity and biological target recognition [2].

Why Generic Substitution of 4-((2,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (CAS 478256-02-9) Is Not Advisable


This compound occupies a specific position within a densely populated 4-(benzylideneamino)-5-aryl-4H-1,2,4-triazole-3-thiol chemical space where minor structural perturbations produce quantifiable shifts in electronic properties, lipophilicity, and biological activity profiles. The combination of a 2,4-dichlorobenzylidene electron-withdrawing pharmacophore and a meta-tolyl lipophilic anchor at C5 is the precise structural outcome of a multi-variable SAR optimization path; replacement with the para-methylphenyl analog (Sigma-Aldrich MFCD01018415, CAS 488842-32-6) , the unsubstituted phenyl analog (Sigma-Aldrich MFCD00660259) [1], or the mono-chloro benzylidene analog (CAS 613248-78-5) alters the HOMO-LUMO gap, hydrogen-bonding topology, and steric complementarity with biological targets in ways that are not interchangeable without experimental re-validation. Procurement decisions must therefore be anchored to the specific CAS number and substituent pattern rather than generic 'triazole-3-thiol Schiff base' descriptors.

Quantitative Differentiation Evidence for 4-((2,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (CAS 478256-02-9) Relative to Closest Analogs


Meta-Methylphenyl Substituent at C5: Lipophilicity and Steric Differentiation vs. Para-Methyl and Unsubstituted Phenyl Analogs

The m-tolyl (3-methylphenyl) group at the C5 position introduces a meta-methyl substitution pattern that is structurally and electronically distinct from the para-methylphenyl analog (Sigma-Aldrich MFCD01018415) and the unsubstituted phenyl analog (Sigma-Aldrich MFCD00660259). The meta-methyl orientation affects the dihedral angle between the phenyl ring and the triazole core, modulating π-conjugation and steric accessibility to target binding pockets. While explicit experimental logP or IC₅₀ data for this specific compound have not been identified in the peer-reviewed literature, the established SAR for 4-amino-5-substituted-1,2,4-triazole-3-thione Schiff bases demonstrates that the nature and position of the aryl substituent at C5 directly influences antifungal EC₅₀ values against plant pathogens [1]. In the closely related 4-(2,4-dinitrobenzylideneamino)-5-aryl series (Wu et al., 2019), the m-tolyl-bearing compound F1 exhibited distinct activity from its methoxyphenyl counterparts, confirming that the C5 substituent identity is a non-interchangeable determinant of bioactivity [2].

Structure-Activity Relationship Lipophilicity Triazole Schiff Base Substituent Effect

2,4-Dichlorobenzylidene Pharmacophore: Electron-Withdrawing Impact on HOMO-LUMO Gap Relative to Non-Chlorinated and Mono-Chlorinated Analogs

The 2,4-dichloro substitution pattern on the benzylidene ring exerts a stronger electron-withdrawing effect than the 2-chloro (mono-substituted) analog (CAS 613248-78-5) or the unsubstituted benzylidene analog (4-(benzylideneamino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol). DFT calculations on the structurally analogous 1,2,4-triazole-3-thione Schiff base series demonstrate that the energy gap between HOMO and LUMO (ΔE) is sensitive to the benzylidene substituent identity, with lower ΔE values correlating with higher biological activity [1]. In the G-series compounds (Wu et al., 2020), the compound with the lowest HOMO-LUMO gap (G1, ΔE = 0.652 eV) exhibited the most potent antifungal activity (EC₅₀ = 2.864 mg/L vs. Wheat gibberellic, compared to fluconazole EC₅₀ = 16.79 mg/L) [2]. The 2,4-dichloro substitution pattern is expected to lower the LUMO energy through the inductive electron-withdrawing effect of the two chlorine atoms, enhancing electrophilic reactivity and potentially improving target binding relative to non-chlorinated or mono-chlorinated benzylidene analogs. Additionally, the closely related compound 3-thiol-4-(2,4-dichlorobenzylideneamino)-5-methyl-4H-1,2,4-triazole (CBTZ) demonstrated measurable binding constants (Kₐ) to bovine serum albumin via fluorescence quenching, confirming that the 2,4-dichlorobenzylideneamino pharmacophore engages in specific protein-ligand interactions [3].

DFT Calculation HOMO-LUMO Gap Electron-Withdrawing Group Triazole Schiff Base

Thiol-Thione Tautomerism: Impact on Hydrogen-Bonding Capacity and Biological Target Recognition vs. Thioether-Fixed Analogs

The 1,2,4-triazole-3-thiol core of CAS 478256-02-9 exists in a tautomeric equilibrium between the thiol (–SH) and thione (=S) forms, a phenomenon well-characterized for this compound class by spectroscopic methods (FT-IR, NMR) and DFT calculations (B3LYP/6-311++G(d,p) level) [1]. In the thione form, the NH group at position 2 of the triazole ring serves as a hydrogen-bond donor, while the C=S group acts as a hydrogen-bond acceptor, creating a bidentate interaction motif that is absent in thioether-fixed (S-alkylated) analogs. DFT studies on closely related 1,2,4-triazole Schiff base derivatives confirm that the thione tautomer is the thermodynamically preferred form in the solid state and in solution, and that the tautomeric equilibrium directly influences the compound's ability to engage biological targets through directional hydrogen bonds [2]. This tautomeric capacity represents a differentiating feature from S-alkylated triazole derivatives, which are locked in a single tautomeric state and lack the dynamic hydrogen-bonding adaptability of the thiol-thione system. The antileishmanial activity demonstrated for structurally analogous 1,2,4-triazole-3-thione Schiff bases provides indirect evidence that the thione tautomer contributes to antiparasitic target engagement [1].

Thiol-Thione Tautomerism DFT Study Hydrogen Bonding Triazole-3-thiol

Patent Landscape: MetAP2 Inhibition as a Defined Biological Application Differentiating This Scaffold from General Antimicrobial Triazoles

The 4-(benzylideneamino)-5-aryl-4H-1,2,4-triazole-3-thiol chemotype, of which CAS 478256-02-9 is a specific exemplar, is claimed in patent families assigned to GlaxoSmithKline (US20050267185A1, EP1381360A1) as non-peptide, reversible inhibitors of type 2 methionine aminopeptidase (MetAP2) [1][2]. MetAP2 is a validated target for angiogenesis-mediated conditions including cancer, rheumatoid arthritis, and proliferative retinopathy. This provides a defined, mechanism-based differentiation from the broader class of 1,2,4-triazole-3-thiol derivatives, many of which are pursued solely for antimicrobial or antifungal applications [3]. The patent disclosures establish that specific structural features—the benzylideneamino linkage, the aryl substituent at C5, and the thiol-thione functionality—are collectively required for MetAP2 inhibitory activity. The m-tolyl substitution pattern represents one of the specifically enumerated aryl variants within the patent scope, distinguishing it from other aryl-substituted analogs that may exhibit different selectivity profiles against MetAP2 vs. off-target metalloproteases [2].

MetAP2 Inhibition Angiogenesis Patent Analysis Triazole Pharmacophore

Antifungal Activity Potential: Cross-Study Comparison with Structurally Analogous m-Tolyl-Triazole-3-Thione Schiff Bases

Although direct antifungal MIC/EC₅₀ data for CAS 478256-02-9 have not been reported in the peer-reviewed literature, the structurally analogous compound 4-(2,4-dinitrobenzylideneamino)-5-m-tolyl-2H-1,2,4-triazole-3(4H)-thione (compound F1 in Wu et al., 2019), which shares the identical m-tolyl substituent at C5 and the 4-(benzylideneamino)-1,2,4-triazole-3-thione core, was evaluated for in vitro antifungal activity against five phytopathogenic fungi [1]. The broader compound series (F1–F4) demonstrated differential antifungal activities, with the most potent analog F3 achieving EC₅₀ = 11.16 mg/L against Wheat gibberellic, surpassing fluconazole (EC₅₀ = 16.03 mg/L) [1]. Molecular docking against CYP51 (PDB ID: 6CR2) confirmed that these compounds engage the same fungal sterol 14α-demethylase target as clinical triazole antifungals [1]. The subsequent 2020 study by the same group identified compound G1 with EC₅₀ = 2.864 mg/L against Wheat gibberellic, 5.9-fold more potent than fluconazole (EC₅₀ = 16.79 mg/L) [2]. These data establish benchmark activity ranges for the 4-amino-5-substituted-1,2,4-triazole-3-thione Schiff base class and support the hypothesis that CAS 478256-02-9, bearing the m-tolyl group present in F1, may exhibit antifungal activity within the range established by these close analogs.

Antifungal Activity Plant Pathogen CYP51 Docking EC50

Serum Albumin Binding Propensity of the 2,4-Dichlorobenzylideneamino Pharmacophore: Evidence from the Closest Structurally Characterized Analog (CBTZ)

The compound 3-thiol-4-(2,4-dichlorobenzylideneamino)-5-methyl-4H-1,2,4-triazole (CBTZ), which differs from CAS 478256-02-9 only by substitution of the m-tolyl group with a methyl group at C5, was subjected to comprehensive biophysical characterization of its interaction with bovine serum albumin (BSA) using fluorescence, UV-vis absorption, and circular dichroism (CD) spectroscopy combined with molecular modeling [1]. The study confirmed static quenching resulting from CBTZ-BSA complex formation and calculated binding constants (Kₐ) at different temperatures using the modified Stern-Volmer equation. The thermodynamic parameters (ΔH, ΔS, ΔG) derived from van't Hoff analysis indicated that hydrophobic forces and hydrogen bonding predominantly stabilized the complex [1]. These findings establish that the 2,4-dichlorobenzylideneamino pharmacophore is capable of engaging serum transport proteins through specific, measurable binding interactions—a property relevant to pharmacokinetic profiling and in vivo distribution studies. The m-tolyl group in CAS 478256-02-9, being more lipophilic than the methyl group in CBTZ, is predicted to enhance hydrophobic contributions to albumin binding relative to CBTZ.

BSA Binding Fluorescence Quenching Pharmacokinetics Drug-Protein Interaction

Recommended Procurement and Research Application Scenarios for 4-((2,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (CAS 478256-02-9)


MetAP2 Inhibitor Screening and Angiogenesis Target Validation

This compound falls within the specifically claimed chemotype of US20050267185A1 and EP1381360A1 as a non-peptide, reversible MetAP2 inhibitor [1]. Researchers engaged in angiogenesis target validation, cancer biology, or obesity-related MetAP2 programs should procure this specific CAS number to ensure structural concordance with the patent-defined pharmacophore. The combination of the 2,4-dichlorobenzylideneamino Schiff base linkage and the m-tolyl C5 substituent represents one of the enumerated substitution patterns within the patent scope, and its use ensures that any positive screening results are traceable to a well-defined intellectual property landscape.

Antifungal SAR Expansion Around the m-Tolyl C5 Substituent

The m-tolyl group at C5 has been validated as a bioactive substituent in the closely related 4-(2,4-dinitrobenzylideneamino)-5-m-tolyl-2H-1,2,4-triazole-3(4H)-thione (compound F1) and in the broader G-series antifungal triazole-3-thione Schiff bases, which achieved EC₅₀ values as low as 2.864 mg/L against Wheat gibberellic, outperforming fluconazole by 5.9-fold [2][3]. Procuring CAS 478256-02-9 enables systematic SAR studies varying the benzylidene substituent (e.g., 2,4-dichloro vs. 2,4-dinitro vs. 4-nitro) while holding the m-tolyl anchor constant, directly addressing the question of which benzylidene substitution pattern maximizes antifungal potency within the m-tolyl sub-series.

Serum Protein Binding and Pharmacokinetic Profiling Studies

The 2,4-dichlorobenzylideneamino pharmacophore has been experimentally demonstrated to bind bovine serum albumin through a static quenching mechanism with measurable binding constants, as established for the closely related compound CBTZ [4]. CAS 478256-02-9, with its more lipophilic m-tolyl group, is predicted to exhibit enhanced hydrophobic contributions to albumin binding. This compound is therefore suitable for fluorescence quenching-based binding studies, equilibrium dialysis experiments, and in vitro-in vivo extrapolation (IVIVE) pharmacokinetic modeling aimed at understanding how substituent lipophilicity modulates free fraction and distribution of triazole-3-thiol Schiff bases.

Thiol-Thione Tautomerism and Metal Chelation Studies

The thiol-thione tautomeric equilibrium of the 1,2,4-triazole-3-thiol core, characterized by DFT calculations and spectroscopic methods for this compound class [5], makes CAS 478256-02-9 a candidate for metal chelation studies. Triazole-3-thiols are known zinc chelators, and their tautomeric state influences metal-binding affinity [6]. The compound can be employed in studies investigating inhibition of zinc-dependent metalloenzymes (beyond MetAP2), such as alkaline phosphatase or matrix metalloproteinases, where the dynamic equilibrium between thiol and thione forms may confer adaptive metal coordination geometry.

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